Thiocyanic acid, diphenylcarbamoylmethyl ester
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Overview
Description
Thiocyanic acid, diphenylcarbamoylmethyl ester is an organic compound with the molecular formula C_15H_12N_2OS It is a derivative of thiocyanic acid, where the hydrogen atom is replaced by a diphenylcarbamoylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, diphenylcarbamoylmethyl ester typically involves the reaction of thiocyanic acid with diphenylcarbamoylmethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, diphenylcarbamoylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium methoxide, and thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Scientific Research Applications
Thiocyanic acid, diphenylcarbamoylmethyl ester has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of thiocyanic acid, diphenylcarbamoylmethyl ester involves its interaction with molecular targets through its thiocyanate group. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Thiocyanic acid, phenylmethyl ester
- Thiocyanic acid, methyl ester
- Isothiocyanic acid
Uniqueness
Thiocyanic acid, diphenylcarbamoylmethyl ester is unique due to its diphenylcarbamoylmethyl group, which imparts distinct chemical properties and potential biological activities. Compared to other thiocyanates, it has a more complex structure, which may enhance its reactivity and specificity in various applications.
Properties
CAS No. |
73908-98-2 |
---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
[2-oxo-2-(N-phenylanilino)ethyl] thiocyanate |
InChI |
InChI=1S/C15H12N2OS/c16-12-19-11-15(18)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11H2 |
InChI Key |
AUTSTFRIQMAXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC#N |
Origin of Product |
United States |
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